molecular formula C5H2Br2O2S B428572 4,5-Dibromothiophene-3-carboxylic acid CAS No. 101079-66-7

4,5-Dibromothiophene-3-carboxylic acid

Cat. No.: B428572
CAS No.: 101079-66-7
M. Wt: 285.94g/mol
InChI Key: ARYZJCDPKDFHPT-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Carboxylic Acids in Organic Synthesis and Materials Science

Halogenated thiophene carboxylic acids are a class of compounds that have garnered significant attention for their utility in various scientific domains. In organic synthesis, the halogen atoms serve as reactive handles for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of complex molecular architectures. bldpharm.combldpharm.com The carboxylic acid group, on the other hand, can be readily converted into a variety of other functional groups, including esters and amides, further expanding the synthetic possibilities.

One notable application of these compounds is in the development of new insecticides. Halogenated 2-thiophenecarboxylic acid derivatives are key intermediates in the synthesis of a new family of 2,6-dihaloaryl 1,2,4-triazole (B32235) insecticides.

In the realm of materials science, halogenated thiophenes are instrumental in the creation of novel organic materials with tailored electronic and optoelectronic properties. They are frequently employed as monomers in the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The presence of halogens can influence the polymer's electronic structure, morphology, and stability. For instance, halogenated thiophenes have been utilized as solvent additives to mediate the morphology and enhance the efficiency of organic solar cells. Furthermore, poly(3-alkylthiophene)s bearing carboxylic acid groups have been shown to exhibit interesting self-assembly behaviors, leading to materials with anisotropic electrical conductivity.

Historical Context and Evolution of Thiophene Derivatives in Academic Research

The journey of thiophene and its derivatives in academic research began with the discovery of thiophene itself in 1882 by Viktor Meyer. He isolated it as a contaminant in benzene (B151609) derived from coal tar. This discovery was pivotal, as it unveiled a new class of aromatic compounds with properties remarkably similar to benzene.

Initially, research focused on understanding the fundamental chemistry of thiophene, including its synthesis and reactivity. The Paal-Knorr synthesis and the Gewald reaction emerged as early conventional methods for synthesizing the thiophene ring. Over the years, research has evolved to the development of more sophisticated and efficient synthetic methodologies, including various multicomponent reactions.

The mid-20th century saw an "explosive development" in thiophene chemistry, spurred by the commercial production of thiophene from butane (B89635) and sulfur. This increased availability fueled extensive research into its derivatives and their applications. The industrial demand for thiophene and its derivatives has been on a continuous rise since 1980, driven by their use in pharmaceuticals, agrochemicals, and dyes.

In recent decades, the focus has shifted towards the application of thiophene derivatives in advanced materials and medicinal chemistry. The unique electronic properties of thiophene-based polymers have made them a cornerstone of organic electronics research. In medicine, the thiophene scaffold is recognized as a "privileged pharmacophore," with numerous FDA-approved drugs containing this moiety. The ongoing exploration of thiophene derivatives continues to yield novel compounds with a wide array of biological activities.

Compound Information

Compound Name
4,5-Dibromothiophene-3-carboxylic acid
3-Thiophenecarboxamide, 4,5-dibromo-
Benzene
Butane
Sulfur

Chemical Properties of this compound

PropertyValue
Molecular Formula C5H2Br2O2S
Molecular Weight 285.94 g/mol
CAS Number 101079-66-7
IUPAC Name This compound
SMILES C1=C(C(=C(S1)Br)Br)C(=O)O

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYZJCDPKDFHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101079-66-7
Record name 4,5-dibromothiophene-3-carboxylic acid
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Synthetic Methodologies for 4,5 Dibromothiophene 3 Carboxylic Acid and Its Precursors

Established Synthetic Routes to 4,5-Dibromothiophene-3-carboxylic Acid

The most common and established route to this compound commences with the commercially available precursor, thiophene-3-carboxylic acid . The key transformation in this synthesis is the electrophilic bromination of the thiophene (B33073) ring.

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the directing effects of the carboxyl group at the 3-position significantly influence the regioselectivity of the bromination. The carboxyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (relative to the carboxyl group), which are the 5- and to a lesser extent, the 2-positions. The sulfur atom, on the other hand, is an ortho-, para-director and activates the adjacent α-positions (2- and 5-positions).

In the case of thiophene-3-carboxylic acid, the 5-position is doubly activated by the sulfur atom and is the most nucleophilic site. Consequently, monobromination of thiophene-3-carboxylic acid with one equivalent of a brominating agent, such as bromine (Br₂) in a suitable solvent like acetic acid, selectively yields 5-bromothiophene-3-carboxylic acid . rsc.orgrsc.orgvaia.com

To achieve the desired 4,5-dibromination, more forcing reaction conditions are required. This typically involves the use of an excess of the brominating agent and potentially higher reaction temperatures or longer reaction times. The introduction of the second bromine atom at the 4-position is more challenging due to the deactivating effect of the existing bromine atom and the carboxyl group.

A plausible synthetic sequence is as follows:

Monobromination: Thiophene-3-carboxylic acid is treated with one equivalent of bromine in a solvent like acetic acid at room temperature to produce 5-bromothiophene-3-carboxylic acid. rsc.orgrsc.org

Dibromination: The resulting 5-bromothiophene-3-carboxylic acid is then subjected to further bromination with an additional equivalent or an excess of bromine, often at elevated temperatures, to introduce the second bromine atom at the 4-position, yielding this compound.

While this represents a logical and established pathway, obtaining high yields of the pure 4,5-dibromo isomer can be challenging due to the potential for the formation of other polybrominated byproducts.

Novel Approaches and High-Yield Synthesis Strategies

Research into more efficient and selective halogenation methods for heterocyclic compounds offers potential for novel and high-yield syntheses of this compound.

One area of exploration is the use of alternative brominating agents. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine and is often used for the bromination of sensitive substrates. The use of NBS in a suitable solvent could potentially offer better control over the dibromination process, minimizing the formation of byproducts.

Furthermore, modern synthetic methodologies, such as those involving metal catalysis or flow chemistry, could be adapted to improve the synthesis of this compound. For instance, palladium-catalyzed C-H activation and functionalization could offer a regioselective route to introduce bromine atoms at specific positions on the thiophene ring, although this has not been specifically reported for this compound.

Another potential strategy involves a "halogen dance" reaction on a pre-functionalized thiophene derivative. This type of reaction involves the base-catalyzed intramolecular migration of a halogen atom. While not a direct route, it highlights the potential for innovative isomer-specific syntheses.

While specific high-yield, novel syntheses for this compound are not extensively documented in readily available literature, the general principles of modern organic synthesis suggest that improvements over the classical bromination approach are feasible.

Considerations for Scale-Up and Process Optimization in Academic Synthesis

The scale-up of the synthesis of this compound in an academic setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reagent Selection and Stoichiometry: On a larger scale, the use of elemental bromine presents significant safety hazards due to its high toxicity and corrosivity. The use of NBS as a solid, easier-to-handle brominating agent would be a prudent choice for academic scale-up. Precise control of the stoichiometry of the brominating agent is crucial to maximize the yield of the desired dibromo product and minimize the formation of under- and over-brominated impurities.

Solvent and Reaction Conditions: The choice of solvent is critical. Acetic acid is a common solvent for brominations, but on a larger scale, its removal and disposal need to be considered. Alternative, greener solvents could be explored. Reaction temperature and time are key parameters to optimize. Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the optimal reaction endpoint.

Work-up and Purification: The work-up procedure for a larger scale reaction needs to be efficient in removing excess reagents and byproducts. This may involve aqueous washes with reducing agents (e.g., sodium thiosulfate) to quench any remaining bromine, followed by extraction. Purification of the final product on a larger scale can be challenging. Recrystallization is often the preferred method for obtaining pure crystalline solids, and finding a suitable solvent system is a key optimization step. Column chromatography, while effective on a small scale, can be cumbersome and resource-intensive for larger quantities in an academic lab.

Derivatization Strategies and Functionalization of 4,5 Dibromothiophene 3 Carboxylic Acid

Esterification Reactions and Alkyl/Aryl Ester Derivatives

The carboxylic acid moiety is a primary site for derivatization, with esterification being a fundamental transformation. This reaction converts the carboxylic acid into an ester, which can modify the compound's physical properties, such as solubility and volatility, and can also serve as a protecting group for the carboxylic acid functionality during subsequent reactions at the bromine sites.

The synthesis of alkyl or aryl esters of 4,5-dibromothiophene-3-carboxylic acid can be achieved through standard esterification protocols. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695) for the ethyl ester) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heat.

Alternatively, the reaction can be facilitated by converting the carboxylic acid to a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into an acyl chloride. This highly reactive intermediate readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form the corresponding ester with high yield. Another approach involves the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for reaction with an alcohol. tubitak.gov.tr

The carboxylate group is electron-withdrawing, which lowers the electron density of the thiophene (B33073) ring. ossila.com This electronic property is retained in the resulting ester derivatives, such as ethyl 4,5-dibromothiophene-3-carboxylate and its analogues. ossila.comambeed.com These esterification methods are versatile and can be applied to a wide range of alcohols to produce a library of ester derivatives.

Table 1: Examples of Potential Ester Derivatives This table is for illustrative purposes and displays potential products from established esterification reactions.

Alcohol Reactant Resulting Ester Derivative
Methanol Methyl 4,5-dibromothiophene-3-carboxylate
Ethanol Ethyl 4,5-dibromothiophene-3-carboxylate
Isopropanol Isopropyl 4,5-dibromothiophene-3-carboxylate
Benzyl alcohol Benzyl 4,5-dibromothiophene-3-carboxylate

The synthesis of chiral derivatives of this compound can be accomplished by employing chiral alcohols in the esterification reaction. When a racemic or achiral carboxylic acid reacts with an enantiomerically pure chiral alcohol, the result is a mixture of diastereomers. These diastereomers possess different physical properties and can often be separated by standard laboratory techniques like chromatography or crystallization.

This strategy is a well-established method for the resolution of racemic carboxylic acids and for introducing stereochemical complexity into a molecule. google.comgoogle.com For example, reacting this compound with a chiral alcohol such as (S)-(-)-2-butanol would yield two diastereomeric esters: (S)-2-butyl 4,5-dibromothiophene-3-carboxylate and (R)-2-butyl 4,5-dibromothiophene-3-carboxylate. The formation of these chiral esters is significant in fields such as asymmetric synthesis and the development of materials with specific optical properties.

Amide Formation and Substituted Amide Derivatives

The carboxylic acid group can be readily converted into a wide variety of substituted and unsubstituted amides. Amide synthesis typically proceeds by activating the carboxylic acid, followed by reaction with a primary or secondary amine. libretexts.org

One common laboratory method involves the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the amide bond. youtube.com Other powerful coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). researchgate.net

A more traditional route is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride reacts rapidly with the desired amine to yield the amide. researchgate.net This method is highly efficient but may not be suitable for substrates with sensitive functional groups due to the harshness of the chlorinating agent.

These methods allow for the synthesis of a diverse array of amide derivatives of this compound, enabling fine-tuning of the molecule's chemical and biological properties.

Table 2: Examples of Potential Amine Reactants for Amide Synthesis This table is for illustrative purposes, showing potential amide products.

Amine Reactant Resulting Amide Derivative
Ammonia 4,5-Dibromothiophene-3-carboxamide
Aniline (B41778) N-Phenyl-4,5-dibromothiophene-3-carboxamide
Diethylamine N,N-Diethyl-4,5-dibromothiophene-3-carboxamide
Morpholine (4,5-Dibromo-3-thienyl)(morpholino)methanone

Halogen-Directed Functionalization and Cross-Coupling Reactions

The two bromine atoms on the thiophene ring are key handles for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. nih.gov The ester or amide derivatives of this compound are often used in these couplings.

The Suzuki, Stille, and Negishi reactions are powerful palladium-catalyzed cross-coupling methods used to form new C-C bonds at the site of the bromine atoms.

Suzuki Coupling : This reaction couples an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. nih.gov The reaction is valued for the stability and low toxicity of the boron reagents and its tolerance of a wide variety of functional groups. nih.govresearchgate.net

Stille Coupling : This reaction involves the coupling of an organohalide with an organotin compound (organostannane). wikipedia.org Stille coupling is known for its reliability and functional group tolerance, though the toxicity of the tin reagents is a significant drawback. wikipedia.orglibretexts.org The active catalyst is a Pd(0) complex, often generated in situ from a Pd(II) precursor. wiley-vch.de

Negishi Coupling : This reaction couples an organohalide with an organozinc reagent. wikipedia.org It is notable for its high reactivity and the ability to couple a wide range of carbon centers (sp³, sp², sp). wikipedia.org

These reactions allow for the introduction of various alkyl, alkenyl, and (hetero)aryl substituents onto the thiophene core, making them indispensable for synthesizing complex thiophene-based materials.

Table 3: Comparison of Key Cross-Coupling Reactions

Reaction Name Organometallic Reagent (R-M) Typical Catalyst Key Advantages
Suzuki Boronic Acid/Ester (R-B(OR)₂) Pd(PPh₃)₄, Pd(OAc)₂ Stable, non-toxic reagents; mild conditions. nih.govresearchgate.net
Stille Organostannane (R-SnR'₃) Pd(PPh₃)₄, Pd₂(dba)₃ High functional group tolerance. wikipedia.orglibretexts.orgwiley-vch.de

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity; couples diverse carbon centers. wikipedia.org |

A key aspect of functionalizing this compound is achieving regioselectivity. The two bromine atoms at the C4 and C5 positions exhibit different reactivity due to their electronic environment. The C5-Br bond (alpha to the sulfur atom) is generally more reactive towards oxidative addition to a palladium(0) catalyst compared to the C4-Br bond (beta to the sulfur atom).

This reactivity difference can be exploited to achieve selective monofunctionalization at the C5 position by carefully controlling the reaction conditions, such as using a specific catalyst, limiting the amount of the coupling partner, and managing the reaction temperature. Following a selective reaction at the C5 position, a different coupling partner can be introduced to react at the C4 position, leading to the synthesis of unsymmetrically substituted thiophenes.

Research on the closely related 4,5-dibromothiophene-2-carboxaldehyde has demonstrated that sequential, one-pot double Suzuki couplings can be performed with high regiocontrol. nih.gov The first coupling occurs preferentially at the more reactive C5 position. By carefully controlling the reaction conditions, particularly minimizing the amount of water, dehalogenation can be avoided, allowing a second, different boronic acid to be added to functionalize the C4 position. nih.gov This principle of regioselective functionalization based on the differential reactivity of the halogenated sites is directly applicable to derivatives of this compound, providing a powerful strategy for creating precisely substituted thiophene compounds. nih.gov

Thiophene Ring Modification and Heterocycle Fusion Strategies

Modification of the thiophene ring of this compound and its derivatives primarily involves the substitution of the bromo groups, while heterocycle fusion entails the construction of a new ring system onto the thiophene core. These transformations often begin with functionalization of the bromine atoms, followed by cyclization reactions.

A crucial consideration in the derivatization of this compound is the reactivity of the carboxylic acid group, which can interfere with certain catalytic systems, particularly those used in cross-coupling reactions. It is common practice to first convert the carboxylic acid to an ester, such as a methyl or ethyl ester, to prevent such interference. This protective step ensures higher yields and cleaner reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the thiophene ring. The two bromine atoms at the 4- and 5-positions serve as excellent handles for these transformations. Reactions like the Suzuki-Miyaura and Stille couplings are widely employed. uwindsor.camdpi.com

The Suzuki-Miyaura coupling reaction involves the reaction of the dibromothiophene derivative with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. uwindsor.ca This method is favored due to the stability and low toxicity of the boronic acid reagents. nih.gov The reaction can be performed sequentially, allowing for the introduction of two different aryl or vinyl groups. The regioselectivity of the coupling is influenced by the electronic properties of the substituents on the thiophene ring.

The Stille coupling offers another versatile method for C-C bond formation, utilizing organotin reagents. mdpi.combiosynth.com While effective, the toxicity of organostannanes is a significant drawback. uwindsor.ca The mechanism for both Suzuki and Stille couplings involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.combiosynth.com

Below is a representative data table for a sequential Suzuki coupling reaction on a closely related substrate, 4,5-dibromothiophene-2-carboxaldehyde, which illustrates the typical conditions and yields that can be expected.

Table 1: Representative Conditions for Sequential Suzuki Coupling
EntryArylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O8085
24-Methoxyphenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O8090
32-Thienylboronic acidPd(dppf)Cl2Na2CO3DMF9078

Heterocycle Fusion: Synthesis of Thieno[3,4-b]pyrazines

This compound is a key precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,4-b]pyrazines. These fused systems are of significant interest as they often exhibit low band gaps, making them suitable for applications in organic electronics. rsc.orgyoutube.com

The synthesis typically begins with the conversion of the two bromo groups to amino groups. This is often achieved through a palladium-catalyzed amination reaction, such as the Buchwald-Hartwig amination. The resulting 4,5-diaminothiophene-3-carboxylic acid derivative can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, to form the pyrazine (B50134) ring fused to the thiophene core.

The general synthetic route is outlined below:

Esterification: The carboxylic acid at position 3 is protected as an ester (e.g., methyl ester).

Diamination: The 4,5-dibromo groups are substituted with amino groups via a palladium-catalyzed reaction.

Cyclocondensation: The resulting 4,5-diamino derivative is reacted with a 1,2-dicarbonyl compound to form the fused thieno[3,4-b]pyrazine (B1257052) ring system.

A representative data table for the cyclocondensation step is provided below, showcasing typical reaction conditions.

Table 2: Representative Conditions for Thieno[3,4-b]pyrazine Formation
Entry1,2-Dicarbonyl CompoundSolventCatalyst/ConditionsTemperature (°C)Yield (%)
1GlyoxalEthanolAcetic acid (cat.)Reflux88
2Diacetyl (2,3-butanedione)Acetic acid-10092
3BenzilEthanol/Toluenep-Toluenesulfonic acidReflux85

These derivatization and fusion strategies highlight the utility of this compound as a versatile platform for creating complex molecular architectures with tailored electronic and functional properties.

Applications in Advanced Materials Science and Polymer Chemistry

Precursor in Conjugated Polymer Synthesis for Organic Electronics

The esterified form of 4,5-dibromothiophene-3-carboxylic acid, namely Ethyl 2,5-dibromothiophene-3-carboxylate, serves as a key monomer for creating advanced polymer semiconductors. ossila.com The electron-withdrawing nature of the carboxylate group lowers the electron density of the thiophene (B33073) ring, which is a crucial strategy for tuning the electronic energy levels of the final polymer. ossila.com This strategic functionalization allows for the precise design of materials tailored for specific electronic applications.

This compound derivatives are instrumental in the synthesis of medium to low bandgap polymer semiconductors. ossila.com The bandgap of a conjugated polymer is a critical parameter that determines its optical and electronic properties, including the wavelengths of light it can absorb and its conductivity. By copolymerizing monomers like Ethyl 2,5-dibromothiophene-3-carboxylate with various electron-donating units, chemists can create donor-acceptor (D-A) polymers. This D-A architecture effectively lowers the polymer's LUMO (Lowest Unoccupied Molecular Orbital) level and narrows the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO, resulting in materials that can absorb light at longer wavelengths, extending into the visible and near-infrared regions of the spectrum. frontiersin.org This is a key requirement for efficient light harvesting in electronic devices. For example, polymers such as PTQ2 and PBDB-TF-T1 (T1) have been successfully synthesized using Ethyl 2,5-dibromothiophene-3-carboxylate as a building block, demonstrating the utility of this precursor in creating highly efficient, low-bandgap materials. ossila.com

The tailored electronic properties of polymers derived from this compound make them highly suitable for use in organic electronic devices. ossila.com Thiophene-containing compounds are widely used in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility and environmental stability. nih.gov Polymers incorporating this structural motif have demonstrated promise as p-type semiconductors in OFETs. rsc.org

In the realm of organic photovoltaics (OPVs), the development of low-bandgap polymers is critical for improving power conversion efficiencies (PCE). Polymers synthesized using Ethyl 2,5-dibromothiophene-3-carboxylate have been incorporated into OPV devices that achieve high performance, with efficiencies reported to be over 15%. ossila.com The ability of these polymers to absorb a broad range of the solar spectrum directly contributes to generating a higher photocurrent, a key factor in device efficiency. mdpi.com The versatility of brominated thiophene precursors allows for the creation of a wide array of polymers for both OFETs and OPVs. rsc.org

Table 1: Research Findings on Polymers Derived from Ethyl 2,5-dibromothiophene-3-carboxylate

Polymer Name Application Key Finding Reference
PTQ2 Organic Photovoltaics (OPV) Contributes to the synthesis of highly efficient, medium to low bandgap polymer semiconductors. ossila.com
PBDB-TF-T1 (T1) Organic Photovoltaics (OPV) Used as a building block in a copolymer design that led to OPV cells with over 15% efficiency. ossila.com
General Organic Electronics The ester derivative is a key building block for OLED and organic photovoltaic materials. ossila.com

Role in Conductive Polymers and Thin Film Fabrication

While this compound itself is not the direct monomer for PEDOT, its core structure—a dibrominated thiophene ring—is the essential reactive component. The carboxylic acid group provides a versatile handle for synthesizing a variety of precursors for different conductive polymers. The resulting polymers, like PEDOT, are valued for their high conductivity, transparency, and stability, making them indispensable in the fabrication of conductive thin films for applications such as transparent electrodes, anti-static coatings, and in organic electronic devices. frontiersin.org The fabrication process often involves creating a dispersion of the polymer, which is then coated onto a substrate to form a thin, uniform, and highly conductive layer. nih.govnih.gov

Solid-State Polymerization Mechanisms and Crystal Engineering

The arrangement of molecules in the solid state can be exploited to control the outcome of chemical reactions, a field known as crystal engineering. For monomers like this compound, the specific packing pattern within the crystal lattice can facilitate solvent-free solid-state polymerization.

The crystal structure of this compound is governed by a combination of powerful intermolecular forces. The carboxylic acid group is a primary driver of molecular assembly, readily forming strong hydrogen bonds with neighboring molecules, often resulting in a dimeric structure. winthrop.edulibretexts.orglibretexts.org

The reactivity of dibrominated thiophenes in solid-state polymerization is directly correlated with their crystal structure. tuni.fi For polymerization to occur, the reactive sites of adjacent monomers—in this case, the bromine atoms—must be positioned in close proximity and with the correct orientation for C-C bond formation.

Intermolecular interactions, particularly halogen bonds, play a crucial role in pre-organizing the monomers into a reactive arrangement within the crystal. tuni.fi Studies on other 2,5-dibromothiophenes have shown that short bromine-bromine contacts in the crystal lattice are indicative of high reactivity towards solid-state polymerization. tuni.fi This geometric arrangement, facilitated by halogen bonding, aligns the thiophene units in a way that is conducive to a topochemical reaction, where the reaction proceeds with minimal atomic or molecular movement. Therefore, the crystal structure, engineered through hydrogen and halogen bonding, directly determines whether the monomer is reactive in the solid state and influences the structure of the resulting polymer. researchgate.net

Table 2: Intermolecular Interactions and Their Role in Crystal Engineering

Interaction Type Participating Groups Description Influence on Packing and Reactivity
Hydrogen Bonding Carboxylic Acid (-COOH) A strong, directional interaction between the acidic proton of the hydroxyl group and the carbonyl oxygen of an adjacent molecule, often forming cyclic dimers. libretexts.org Dominantly influences the primary assembly of molecules, creating robust synthons that form the basis of the crystal structure. winthrop.edunih.gov
Halogen Bonding Bromine Atoms (-Br) A directional interaction where the electropositive σ-hole on a bromine atom is attracted to an electron-rich region (e.g., another halogen or heteroatom) on a neighboring molecule. acs.orgtuni.fi Plays a key role in the fine-tuning of molecular alignment, capable of bringing reactive sites into close proximity, which is critical for enabling solid-state polymerization. tuni.finih.gov

Integration into Heterostructure Materials for Enhanced Photocatalytic Activity

The strategic integration of tailored organic molecules into inorganic semiconductor frameworks is a promising avenue for developing advanced heterostructure materials with enhanced photocatalytic capabilities. While direct studies on the specific incorporation of this compound into photocatalytic heterostructures are not extensively documented in current literature, the structural and electronic characteristics of this compound suggest a significant potential for such applications. This is primarily inferred from research on analogous thiophene-based derivatives and functionalized organic linkers in various photocatalytic systems, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Thiophene-containing organic molecules are recognized for their electron-rich nature and rigid structure, which are advantageous for constructing stable and efficient photocatalysts. rsc.org The incorporation of thiophene units into polymeric frameworks has been shown to enhance photocatalytic reactivity by broadening light absorption, improving charge separation and migration, and facilitating redox reactions. mdpi.com The π-conjugated system of the thiophene ring can effectively promote the transfer of photo-induced charge carriers, a critical factor in boosting photocatalytic efficiency.

The carboxylic acid group on the this compound molecule serves as an ideal anchoring point for binding to the surface of metal oxide semiconductors, such as titanium dioxide (TiO2). This covalent linkage is crucial for the formation of stable heterostructures, ensuring efficient electronic coupling and interfacial charge transfer between the organic sensitizer and the inorganic semiconductor. This principle is well-established in the design of dye-sensitized solar cells and can be extrapolated to photocatalytic systems where the organic moiety acts as a photosensitizer, absorbing light and injecting electrons into the conduction band of the semiconductor.

Furthermore, the presence of bromine atoms on the thiophene ring can significantly influence the electronic properties and, consequently, the photocatalytic performance of the resulting heterostructure. Bromination of organic linkers in MOFs has been shown to extend the absorption spectrum into the visible light range. researchgate.net This is a critical enhancement, as it allows the photocatalyst to utilize a larger portion of the solar spectrum. The introduction of bromine, an electron-withdrawing group, can also modulate the energy levels of the organic linker, which in turn affects the charge separation and transfer dynamics at the interface of the heterostructure. nih.gov In some cases, functionalizing linkers with different groups, including bromine, has been shown to impact the generation and lifetime of intermediate species crucial for photocatalysis. nih.govresearchgate.net

While specific performance data for heterostructures incorporating this compound is not available, the table below presents research findings on related thiophene-based photocatalytic materials to provide a contextual understanding of their potential efficacy.

Photocatalyst SystemTarget ReactionKey Performance Metric(s)
Thiophene-embedded Conjugated Microporous PolymersSynthesis of benzimidazolesUp to 98% yield, stable for at least 15 iterative runs nih.gov
Thiophene-based Donor-Acceptor Covalent Organic FrameworksDehydrogenative cross-coupling of thiolsBroad substrate scope, recyclable heterogeneous photocatalyst bohrium.com
MIL-125-Br (A Brominated Linker MOF)Dark photocatalytic hydrogen productionDemonstrates activity in the absence of continuous light nih.govresearchgate.net

These examples underscore the potential of thiophene derivatives in creating robust and efficient photocatalysts. The unique combination of a thiophene core, carboxylic acid anchoring group, and bromine substituents in this compound makes it a compelling candidate for future research in the development of novel heterostructure materials for enhanced photocatalytic applications.

Research in Medicinal Chemistry and Bioactive Compound Design Pre Clinical Focus

Thiophene (B33073) Carboxylic Acid Scaffolds in Lead Optimization and Drug Discovery

Thiophene, a five-membered heterocyclic ring containing a sulfur atom, is recognized as a privileged pharmacophore in medicinal chemistry due to its wide range of biological activities. nih.govrsc.org The thiophene nucleus is a key structural component in numerous approved drugs across various therapeutic areas, including cardiovascular diseases, neurological disorders, and cancer. nih.gov The incorporation of a thiophene ring into a molecule can significantly alter its physicochemical properties, such as solubility and metabolic stability, and enhance drug-receptor interactions through hydrogen bonding facilitated by the sulfur atom. nih.gov

Thiophene carboxylic acids, in particular, serve as crucial scaffolds in the process of lead optimization and drug discovery. nih.govnih.gov These structures are frequently used as starting points for the synthesis of novel derivatives with improved efficacy and fewer side effects. rsc.org The carboxylic acid group itself is a key functionality in many active pharmaceutical ingredients, capable of forming critical hydrogen bonds with target proteins. researchgate.net However, it can also present challenges related to pharmacokinetic properties. researchgate.netnih.gov Thiophene scaffolds are often explored as bioisosteric replacements for other rings, such as the phenyl ring, to improve a compound's binding affinity and metabolic profile. nih.govnih.gov The planarity and aromaticity of the thiophene ring can enhance membrane permeability, which is a desirable attribute for many drug candidates. nih.gov Researchers have successfully developed potent inhibitors for various targets, including HCV NS5B polymerase and neuraminidase, by utilizing thiophene carboxylic acid scaffolds. nih.govnih.gov

Design and Synthesis of 4,5-Dibromothiophene-3-carboxylic Acid Derivatives as Potential Bioactive Agents

The synthesis of derivatives from a parent compound like this compound is a fundamental strategy in medicinal chemistry to explore and optimize biological activity. nih.govyoutube.com The thiophene ring readily undergoes electrophilic aromatic substitution reactions, such as halogenation, allowing for the introduction of various functional groups. nih.gov General synthetic strategies for thiophene derivatives can involve multi-component reactions or transition metal-catalyzed cross-coupling reactions to build the desired molecular complexity. nih.govresearchgate.net

For instance, the synthesis of novel substituted thiophene derivatives with potential as enzyme inhibitors has been achieved through multi-step reaction sequences. nih.gov Similarly, the creation of thiophene carboxamide derivatives as anti-norovirus agents involved identifying a key thiophene-benzothiazole carboxamide core structure and then developing analogues to enhance potency. jst.go.jp The synthesis of 4-arylthiophene-3-carboxylic acid analogues as ANO1 inhibitors was achieved through chemical synthesis, leading to the identification of highly potent compounds. nih.govnih.gov While direct synthetic routes starting from this compound are specific to the desired final compound, established methods in organic synthesis, such as those used for creating amide or ester derivatives from a carboxylic acid, are applicable. youtube.comyoutube.com The conversion of a carboxylic acid to an acid chloride using a reagent like thionyl chloride is a common first step to facilitate the formation of amides and esters through nucleophilic acyl substitution. youtube.com

Investigation of Enzyme Inhibition and Receptor Modulation

Thiophene-based compounds, including derivatives of thiophene carboxylic acids, have been extensively investigated as inhibitors of various enzymes and modulators of receptors, showing potential for treating a wide range of diseases. nih.govnih.gov

Novel synthesized thiophene derivatives have demonstrated effective inhibition of human carbonic anhydrase isozymes (hCA I and II) and acetylcholinesterase (AChE), with inhibition constants (Ki) in the nanomolar range. nih.gov This suggests their potential application in treating conditions like glaucoma, neurological disorders, and Alzheimer's disease. nih.gov In the field of virology, thiophene-2-carboxylic acid derivatives have been identified as a novel class of potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an enzyme essential for viral replication. nih.gov Further studies have led to the discovery of novel thiophene derivatives that act as potent inhibitors of neuraminidase (NA), a key enzyme for the influenza virus. nih.gov

Beyond enzyme inhibition, thiophene derivatives also play a role in receptor modulation. The bioisosteric replacement of benzene (B151609) rings with a thiophene ring in known ligands for the GluN2B subunit of the NMDA receptor was well-tolerated, maintaining or even increasing affinity for the receptor. nih.gov This highlights the utility of the thiophene scaffold in designing ligands for specific receptor subtypes involved in neurodegenerative disorders. nih.gov

Structure-Activity Relationship (SAR) Studies for Target-Specific Inhibition

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity. rsc.org For thiophene-based compounds, SAR analyses have provided valuable insights into the chemical features required for target-specific inhibition.

In the development of anti-norovirus agents, initial SAR studies of a hit compound, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, indicated the importance of halogen substituents on the heterocyclic scaffold. jst.go.jpnih.gov This led to the synthesis of analogues, where it was found that a 3,5-dibromo-thiophene derivative showed improved potency. jst.go.jpnih.gov Further exploration revealed that the position of substituents on the thiophene ring is critical; for example, 4,5-dibrominated and 3,4,5-trichlorinated analogs did not show significant antiviral activity, suggesting that specific substitution patterns are essential. jst.go.jp

In the context of D-amino acid oxidase (DAO) inhibitors, SAR studies of thiophene-2-carboxylic and thiophene-3-carboxylic acids showed that small substituents on the thiophene ring were well-tolerated. nii.ac.jp Crystal structures of these inhibitors complexed with human DAO revealed that the thiophene ring was tightly stacked with a key tyrosine residue (Tyr224), a binding mode that differs from other DAO inhibitors. nii.ac.jp For inhibitors of the ANO1 chloride channel, SAR analysis of 4-arylthiophene-3-carboxylic acid derivatives demonstrated that while various substituents were acceptable at one position, the choice of aryl group at another position significantly impacted inhibitory activity, with a 1-naphthyl group yielding the highest potency. nih.gov

Analogues as Anoctamin-1 (ANO1) Inhibitors for Analgesic Research

Anoctamin-1 (ANO1), a calcium-activated chloride channel, is involved in nerve depolarization and has emerged as a promising target for analgesic research. nih.govnih.gov Inhibition of ANO1 has been shown to produce significant pain-relieving effects. semanticscholar.org

Through shape-based virtual screening, researchers identified several thiophenecarboxylic acid and benzoic acid derivatives as novel ANO1 inhibitors. nih.govnih.gov This led to the design and synthesis of a series of 4-arylthiophene-3-carboxylic acid analogues to optimize inhibitory activity. nih.gov A detailed structure-activity relationship (SAR) analysis was conducted on these derivatives. The investigation into substituents at the R₁ position showed that most were acceptable, with a 4-chlorophenyl group being selected for further optimization. nih.gov For the R₂ position, various fragments were tested, and a 1-naphthyl substituted compound, designated as compound 42 , exhibited the most potent ANO1 inhibitory activity with an IC₅₀ value of 0.79 μmol/L. nih.govsemanticscholar.org

This lead compound, 42 , was found to selectively inhibit ANO1 without affecting the related ANO2 channel or intracellular calcium concentrations. nih.gov Subsequent in vivo studies in pain models demonstrated that intragastric administration of compound 42 significantly attenuated allodynia induced by formalin and chronic constriction injury. nih.govnih.gov These findings validate that orally administered ANO1 inhibitors can have a significant analgesic effect and provide valuable molecular tools for further research related to the ANO1 channel. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 4-Arylthiophene-3-carboxylic Acid Derivatives as ANO1 Inhibitors

CompoundR₁ SubstituentR₂ SubstituentANO1 Inhibition (IC₅₀, μmol/L)
344-Chlorophenyl-Potent (selected for R₂ optimization)
354-CF₃-phenyl-Less Potent
382,4-Dichlorophenyl-Less Potent
424-Chlorophenyl1-Naphthyl0.79

Anti-Norovirus Activity of Thiophene Carboxamide Derivatives

Human norovirus is a major cause of acute nonbacterial gastroenteritis, and there is a pressing need for effective antiviral agents. jst.go.jp Research efforts have identified heterocyclic carboxamide derivatives containing a thiophene ring as potent anti-norovirus agents. jst.go.jpnih.gov

A screening campaign using a cell-based cytopathic effect reduction assay identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (compound 1 ) as an initial hit with a 50% effective concentration (EC₅₀) of 37 µM. jst.go.jp Structure-activity relationship (SAR) studies were initiated to improve the potency of this lead compound. These initial studies highlighted the importance of halogen substituents on the heterocyclic scaffolds. jst.go.jpnih.gov

Further synthesis and testing of analogues led to the identification of more potent inhibitors. Specifically, a 3,5-dibromo-thiophene derivative (compound 2j ) showed an EC₅₀ of 24 µM. jst.go.jpnih.govresearchgate.net An even more significant improvement was seen with a hybrid compound, which combined the 3,5-dibromo-thiophene ring with a 4,6-difluoro-benzothiazole ring (compound 4b ). This compound demonstrated the most potent anti-norovirus activity, with an EC₅₀ value of 0.53 µM, representing a 70-fold increase in potency compared to the original hit compound. jst.go.jpnih.gov Further investigations suggest that this potent derivative may act by inhibiting intracellular viral replication or a late stage of the viral infection cycle. jst.go.jpnih.gov

Table 2: Anti-Norovirus Activity of Selected Thiophene Carboxamide Derivatives

CompoundDescriptionEC₅₀ (µM)
1Initial Hit (5-bromo-thiophene derivative)37
2j3,5-dibromo-thiophene derivative24
3j4,6-difluoro-benzothiazole derivative5.6
4bHybrid (3,5-dibromo-thiophene + 4,6-difluoro-benzothiazole)0.53

Bioisosteric Replacement Strategies for Carboxylic Acid Moiety in Thiophene Scaffolds

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to improve its activity, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net The carboxylic acid group, while often crucial for binding to a biological target, can sometimes lead to poor pharmacokinetic profiles or toxicity issues. researchgate.netnih.govdrughunter.com Consequently, replacing the carboxylic acid moiety with a suitable bioisostere is a common approach in drug design. researchgate.net

In a broader sense, the thiophene ring itself is often used as a bioisostere for other aromatic systems, such as phenyl, methoxybenzene, or aniline (B41778) rings. nih.govnih.gov This type of replacement can be well-tolerated by receptors and can lead to improved affinity and better metabolic properties. nih.gov For example, in the design of GluN2B receptor ligands, replacing a benzene ring with a thiophene ring resulted in compounds with high affinity. nih.gov

Advanced Spectroscopic and Structural Characterization of 4,5 Dibromothiophene 3 Carboxylic Acid Derivatives and Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 4,5-dibromothiophene-3-carboxylic acid derivatives in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity of atoms and the chemical environment of the nuclei.

In the ¹H NMR spectrum of a simple derivative such as a methyl ester of this compound, the thiophene (B33073) ring proton typically appears as a singlet in the aromatic region. The exact chemical shift is influenced by the nature of the substituents on the carboxylic acid group. For instance, in methyl 5-bromothiophene-3-carboxylate, a closely related structure, distinct signals for the two non-equivalent ring protons are observed.

For polymeric structures derived from this monomer, NMR analysis confirms the successful incorporation of the repeating unit. However, the spectra of conjugated polythiophenes can exhibit significant line broadening. acs.orgcore.ac.uk This phenomenon is often attributed to the restricted motion of the polymer backbone and the tendency of planar conjugated segments to aggregate in solution, leading to shorter relaxation times. acs.orgcore.ac.uk In cases of highly aggregating polymers, obtaining well-resolved ¹³C NMR signals for the aromatic carbons can be particularly time-consuming. acs.orgcore.ac.uk

Despite these challenges, NMR is crucial for verifying post-polymerization modifications. For example, in a study where carboxylic acid groups were introduced onto a polythiophene backbone, the appearance of new signals corresponding to the modified side-chains in both ¹H and ¹³C NMR spectra provided clear evidence of the chemical transformation. d-nb.info

Table 1: Representative NMR Chemical Shifts for Thiophene-3-Carboxylic Acid Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹H Thiophene Ring H 7.0 - 8.5 Position and multiplicity depend on substitution pattern.
¹H Carboxylic Acid OH 10.0 - 13.0 Often a broad singlet, sometimes not observed due to exchange.
¹H Ester -OCH₃ 3.7 - 3.9 Sharp singlet, indicative of esterification. d-nb.info
¹³C Thiophene Ring C 120 - 145 Chemical shifts are sensitive to substituent effects.
¹³C Carboxylic Acid C=O 160 - 175 Confirms the presence of the carboxyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the material's macroscopic properties.

In the solid state, derivatives of this compound are expected to exhibit two primary types of non-covalent interactions: hydrogen bonds and halogen bonds.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It readily forms strong O-H···O hydrogen bonds, typically resulting in the formation of centrosymmetric dimers. This interaction is a dominant feature in the crystal structures of most carboxylic acids and plays a key role in their supramolecular assembly. escholarship.orgquora.com

Halogen Bonding: The bromine atoms on the thiophene ring act as halogen bond donors. A halogen bond is a highly directional, attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. wikipedia.org In the crystal structures of dibrominated thiophenes, Br···Br halogen bonds are significant structure-directing interactions. acs.org These interactions occur when the σ-hole on a bromine atom of one molecule interacts with the electron-rich equatorial belt of a bromine atom on an adjacent molecule. acs.org The strength of these interactions follows the trend I > Br > Cl > F. wikipedia.orgnih.gov

1D Chains: Where each bromine atom functions as either a halogen bond donor or acceptor. acs.org

Zigzag Arrays: In which each bromine atom simultaneously acts as both a donor and an acceptor. acs.org

Rhombic Assemblies: With bromine atoms positioned at each vertex. acs.org

For this compound, it is anticipated that the primary hydrogen-bonded dimer units would be further organized into larger supramolecular assemblies, such as layers or three-dimensional networks, through these directional Br···Br and potentially C-H···O or C-H···Br interactions. The specific arrangement influences key material properties like solubility and charge transport in the solid state. The introduction of a bromine atom can significantly alter the crystal packing compared to its non-halogenated analogues, often leading to layered structures. nih.gov

Table 2: Typical Intermolecular Interaction Geometries in Brominated Thiophenes

Interaction Type Donor-Acceptor Typical Distance (Å) Typical Angle (°) Reference
Hydrogen Bond O-H···O 2.6 - 2.8 ~170 - 180 escholarship.org

Advanced Mass Spectrometry Techniques (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and its derivatives with high accuracy. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous assignment of a molecular formula.

A key feature in the mass spectrum of any compound derived from this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). The presence of two bromine atoms in the molecule results in a distinctive triplet peak pattern (M, M+2, M+4) in the mass spectrum, with a relative intensity ratio of approximately 1:2:1. This isotopic signature is a powerful diagnostic tool for identifying and confirming the presence of dibrominated species in complex mixtures, a technique utilized in the analysis of various brominated compounds. nih.gov This feature is particularly valuable in techniques like HPLC-ESI-MS for tracking brominated compounds against a complex background. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Analysis in Derivatized Forms

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For derivatives of this compound, IR spectroscopy is used to confirm the presence of the core structure and to verify the introduction of new functional groups during chemical modification.

The key vibrational modes for the parent acid include:

O-H Stretch: A very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption typically found between 1680-1710 cm⁻¹ for the carboxylic acid.

Thiophene Ring Vibrations: C=C stretching vibrations appear in the 1400-1550 cm⁻¹ region. iosrjournals.orgnih.gov The C-S stretching mode of the thiophene ring is observed at lower wavenumbers, often in the 800-850 cm⁻¹ range. nih.govresearchgate.net

C-Br Stretch: Absorptions corresponding to the carbon-bromine bonds are expected in the fingerprint region, typically below 700 cm⁻¹.

When the carboxylic acid is converted into a derivative, such as an ester or an amide, the IR spectrum changes predictably. For example, esterification would lead to the disappearance of the broad O-H stretch and the appearance of new C-O stretching bands around 1100-1300 cm⁻¹. For polymers, IR spectroscopy confirms the integrity of the monomer's functional groups within the polymer chain. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound and its Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O Stretch 1680 - 1710 Strong
Thiophene Ring C=C Stretch 1400 - 1550 Medium
Thiophene Ring C-S Stretch 800 - 850 Medium-Weak

Electrochemical Characterization of Polythiophene Materials

The electrochemical properties of polythiophene materials derived from this compound are crucial for their application in organic electronics. These properties are typically investigated using techniques such as cyclic voltammetry (CV), which provides insights into the redox behavior, energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrochemical band gap of the polymers.

One notable study focused on the synthesis and characterization of alternating fluorene–thiophene copolymers. In this research, ethylene glycol-carboxylate functionalized thiophene monomers, derived from 2,5-dibromothiophene-3-carboxylic acid, were copolymerized with fluorene units. The resulting polymers exhibited consistent HOMO and LUMO energy levels of approximately -5.7 eV and -2.6 eV, respectively. The electrochemical band gap was determined to be around 3.1 eV. It was noted that this electrochemical band gap is significantly higher than the optical band gap, a phenomenon that can be attributed to the presence of an interface barrier between the polymer film and the electrode surface during measurements.

The HOMO levels of these copolymers were found to be in good agreement with those of similar polymers bearing a hexyl carboxylate side-chain. However, the LUMO levels were observed to be significantly lower, leading to a larger electrochemical band gap in the ethylene glycol-functionalized polymers.

Another area of research involves the development of poly(thienylene vinylene) derivatives, where 2,5-dibromothiophene-3-carboxylic acid is a key starting material. In these studies, the focus is often on the application of the final polymer in photovoltaic devices. The electrochemical properties of these materials are critical to their performance in such applications. For instance, the energy levels of the HOMO and LUMO will dictate the open-circuit voltage (Voc) and the efficiency of charge transfer with acceptor materials like fullerenes.

While specific cyclic voltammetry data for a homopolymer of this compound is scarce, the available data from its copolymers demonstrate the significant impact of this monomer unit on the electronic properties of advanced polymer systems. The electron-withdrawing nature of the carboxylic acid group, combined with the bromine substituents, can be expected to lower both the HOMO and LUMO energy levels of the polymer backbone, a desirable trait for tuning the electronic properties for specific applications.

Below is an interactive data table summarizing the electrochemical properties of a representative alternating fluorene–thiophene copolymer derived from an ester of this compound.

PropertyValue
HOMO Level-5.7 eV
LUMO Level-2.6 eV
Electrochemical Band Gap3.1 eV

Computational and Theoretical Investigations of 4,5 Dibromothiophene 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For thiophene (B33073) carboxylic acids, DFT studies have been used to explore how different substituents and conformations affect electronic properties. nih.gov Calculations on related molecules, such as 2-thiophene carboxylic acid derivatives, show how properties like ionization potential, electron affinity, electronegativity, and chemical hardness can be determined from the HOMO and LUMO energies. researchgate.net These reactivity descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions. For instance, a study on thiophene-2-carboxylic acid revealed that the presence of an internal hydrogen bond in a specific conformer could significantly polarize the acid function, thereby enhancing its reactivity. nih.gov

Table 1: Illustrative Electronic Properties Calculated via DFT for a Thiophene Carboxylic Acid Derivative Note: This table presents conceptual data based on typical DFT studies of related thiophene compounds to illustrate the type of information generated.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.0 to 5.0
Ionization Potential (I)Energy required to remove an electron (~ -EHOMO)6.5 to 7.5
Electron Affinity (A)Energy released when an electron is added (~ -ELUMO)1.5 to 2.5
Electronegativity (χ)Global measure of electron-attracting power4.0 to 5.0

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes and intermolecular interactions, which are essential for understanding a molecule's behavior in different environments, such as in solution or when bound to a protein. nih.govmdpi.com

For 4,5-Dibromothiophene-3-carboxylic acid, a key area of conformational analysis is the rotational barrier around the C-C bond connecting the thiophene ring and the carboxylic acid group, as well as the orientation of the carboxylic acid proton (syn vs. anti). nih.gov MD simulations can track the stability of different conformers and the transitions between them, revealing the most probable shapes the molecule will adopt. Studies on acetic acid have shown that while the syn conformation of the carboxylic acid group is typically more stable, the anti conformation can also be present in solution. nih.gov

When studying ligand-protein interactions, MD simulations are used to assess the stability of the docked complex. mdpi.com After an initial docking pose is predicted, an MD simulation can reveal whether the ligand remains stably bound or if its conformation changes significantly. The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is often calculated over the simulation time to quantify the stability of the binding pose. A stable, low RMSD value suggests a compact and stable ligand-protein complex. mdpi.com These simulations also provide detailed information on intermolecular interactions, such as the formation and breaking of hydrogen bonds with protein residues or surrounding water molecules.

Prediction of Spectroscopic Properties (e.g., UV-Vis absorption spectra)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Vis spectra. scholaris.caresearchgate.net

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states. nih.gov These energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations also yield the oscillator strength (f) for each transition, which relates to the intensity of the absorption band. researchgate.net By analyzing the molecular orbitals involved in each transition (e.g., HOMO→LUMO), the nature of the electronic excitation, such as a π→π* transition, can be identified. researchgate.net Such analyses have been performed for various thiophene molecules and other heterocyclic systems to successfully interpret their experimental spectra. scholaris.caresearchgate.net In addition to UV-Vis spectra, DFT calculations can also be used to predict vibrational spectra (FT-IR and FT-Raman), where the calculated frequencies can be compared with experimental results to confirm the molecular structure. mdpi.comnih.gov

Table 2: Illustrative TD-DFT Predicted UV-Vis Spectral Data Note: This table is a conceptual representation of TD-DFT output for a substituted thiophene, demonstrating the type of data generated.

TransitionExcitation Energy (eV)Calculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13.953140.45HOMO → LUMO (95%)
S0 → S24.522740.12HOMO-1 → LUMO (88%)
S0 → S35.102430.05HOMO → LUMO+1 (75%)

Ligand-Protein Docking and Molecular Modeling in Drug Design

Molecular docking is a computational technique central to structure-based drug design, used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. nih.govscienceopen.com This method is crucial for screening virtual libraries of compounds and for optimizing lead compounds. Thiophene derivatives are scaffolds of significant interest in medicinal chemistry, having been investigated as inhibitors for various targets, including kinases and enzymes involved in cancer metabolism like lactate (B86563) dehydrogenase (LDH). nih.govnih.govacs.orgwikipedia.org

In a docking simulation, the ligand is placed into the binding site of a protein, and a scoring function is used to estimate its binding affinity, often expressed as a negative value in kcal/mol or as an arbitrary score. nih.govthieme-connect.de A more negative or higher score generally indicates a more favorable predicted binding interaction. The analysis of the best-ranked docking pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, docking studies of thiophene derivatives as LDH inhibitors have identified key interactions with residues in the enzyme's active site, providing a rationale for their inhibitory activity. nih.govacs.org This structural information is invaluable for designing new derivatives with improved potency and selectivity.

Table 3: Conceptual Molecular Docking Results for a Thiophene-based Ligand Note: This table illustrates a typical output from a molecular docking study, using a hypothetical protein target to show the type of data obtained.

Protein Target (PDB ID)LigandDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interaction
Lactate Dehydrogenase A (e.g., 1i10)This compound-7.8Arg109, Thr246, Ile250Hydrogen Bond, Hydrophobic
Protein Kinase (e.g., 2W3L)This compound-8.5Lys45, Leu120, Phe132Hydrogen Bond, π-π Stacking

Future Directions and Emerging Research Avenues for 4,5 Dibromothiophene 3 Carboxylic Acid

Development of Next-Generation Thiophene-Based Materials with Tailored Properties

The functional backbone of 4,5-Dibromothiophene-3-carboxylic acid is a prime candidate for the synthesis of next-generation thiophene-based materials, particularly conjugated polymers with properties tailored for organic electronics. The two bromine atoms serve as reactive sites for metal-catalyzed cross-coupling reactions, enabling polymerization into well-defined, regioregular structures. Future research will likely focus on synthesizing novel polymers and investigating how modifications to the carboxylic acid group can tune the material's final properties.

By converting the carboxylic acid to various esters or amides, researchers can systematically alter the polymer's solubility, processability, and solid-state packing. nih.govcmu.edu These modifications influence the intermolecular interactions and morphology of the polymer films, which are critical determinants of performance in applications such as:

Organic Photovoltaics (OPVs): Tailoring the side chains can adjust the polymer's band gap to optimize sunlight absorption and influence the morphology of the bulk heterojunction for more efficient charge separation and transport. ossila.commdpi.com

Organic Field-Effect Transistors (OFETs): Precise control over the polymer structure and intermolecular organization can enhance charge carrier mobility.

Organic Light-Emitting Diodes (OLEDs): Functionalization can be used to tune the emission color and improve the stability and efficiency of the devices.

The ability to introduce a wide array of functional groups allows for the creation of materials with precisely controlled electronic and physical properties, moving beyond simple alkyl or alkoxy side chains to more complex and functional moieties. nih.gov

Targeted Drug Delivery Systems and Prodrug Strategies Utilizing Thiophene (B33073) Carboxylic Acids

Thiophene derivatives have shown significant potential as bioactive compounds, including as anticancer agents. nih.goveurekaselect.com However, challenges such as poor water solubility and off-target toxicity often limit their clinical application. acs.org Future research is focused on integrating thiophene carboxylic acids like this compound into sophisticated drug delivery systems to overcome these hurdles.

One promising avenue is the development of targeted nanocarriers. For instance, thiophene-based drugs can be encapsulated within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and coated with targeting ligands like folic acid (FA). nih.govresearchgate.net These FA-coated nanoparticles can selectively bind to folate receptors, which are frequently overexpressed on the surface of cancer cells, thereby delivering the therapeutic payload directly to the tumor site and minimizing systemic exposure. acs.orgnih.gov

ParameterUnmodified NanoparticleFolic Acid-Modified Nanoparticle
Targeting Mechanism Passive (Enhanced Permeability and Retention Effect)Active (Folate Receptor Binding)
Cellular Uptake Lower in cancer cellsEnhanced in folate receptor-positive cancer cells acs.orgnih.gov
Specificity LowHigh
Potential Efficacy ModerateHigh

Another key area is the use of prodrug strategies. mdpi.com The carboxylic acid group on the thiophene ring is an ideal handle for chemical modification to create a prodrug—a bioreversible, inactive derivative that converts to the active drug inside the body. mdpi.com Esterification of the carboxylic acid, for example, can increase the lipophilicity of a drug, enhancing its ability to cross cell membranes. Once inside the cell, endogenous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid-containing drug. acs.org This approach can improve a drug's pharmacokinetic profile and reduce premature degradation or toxicity. acs.org

Catalyst Development for Efficient Synthesis and Derivatization

The derivatization of this compound heavily relies on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which utilize the carbon-bromine bonds. nih.gov While effective, future research will aim to develop more efficient, cost-effective, and sustainable catalytic systems. Key goals include lowering catalyst loading, using less expensive metals, and performing reactions under milder, more environmentally friendly conditions.

Recent studies have demonstrated the use of palladium(II) acetate with specialized phosphine ligands like SPhos to achieve high yields in the Suzuki-Miyaura coupling of bromothiophenes with low catalyst loading (0.25–1 mol%). nih.govmdpi.com Further advancements may involve:

Developing Novel Ligands: Creating new ligands that can further improve the efficiency and selectivity of palladium catalysts, potentially enabling reactions at room temperature or in greener solvents like water. researchgate.net

Exploring Alternative Metals: Investigating catalysts based on more abundant and less toxic metals like iron, copper, or nickel as alternatives to palladium. nih.gov

C-H Activation: Designing catalytic systems that can directly functionalize the C-H bonds on the thiophene ring, bypassing the need for halogenation and offering more direct synthetic routes. nih.gov

Catalyst SystemKey AdvantageResearch Focus
Palladium/SPhos High efficiency with low catalyst loading nih.govOptimization for broader substrate scope
Palladium/New Ligands Potential for milder reaction conditions researchgate.netDesign of water-soluble or air-stable ligands
Iron/Vanadium-based Use of abundant, low-cost metals semanticscholar.orgImproving yields and selectivity
C-H Activation Catalysts More atom-economical synthetic routes nih.govOvercoming challenges in regioselectivity

Integration into Supramolecular Chemistry and Self-Assembled Systems

The combination of a rigid, aromatic thiophene ring and a hydrogen-bonding carboxylic acid group makes this compound an excellent candidate for building complex supramolecular structures. The future in this area lies in harnessing the non-covalent interactions of this molecule to direct the self-assembly of functional materials.

The carboxylic acid group can form strong and directional hydrogen bonds, often leading to dimer or catemer motifs. nih.govresearchgate.net Simultaneously, the flat thiophene rings can engage in π-π stacking interactions. acs.org The interplay between these forces can be used to construct highly ordered two- and three-dimensional architectures, such as liquid crystals, gels, and crystalline co-polymers. aip.orgrsc.org

Q & A

Basic: What are the standard synthetic protocols for 4,5-Dibromothiophene-3-carboxylic acid, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves bromination of thiophene-3-carboxylic acid derivatives. For analogous compounds (e.g., 4,5-Dibromo-3-methylthiophene-2-carboxylic acid), bromine or brominating agents are used under controlled temperatures (0–5°C) in solvents like acetic acid or chloroform to achieve regioselectivity at the 4 and 5 positions . Optimization strategies include:

  • Temperature control : Minimizing side reactions (e.g., over-bromination) by maintaining low temperatures.
  • Solvent choice : Polar aprotic solvents enhance solubility of intermediates.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Hypothetical yield improvements could involve catalyst screening (e.g., Lewis acids) or microwave-assisted synthesis for faster reaction kinetics.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

Technique Purpose Key Features
NMR Confirm structure and substituent positions1^1H NMR: Absence of aromatic protons (replaced by Br); 13^{13}C NMR: Carboxylic acid carbon at ~170 ppm .
FTIR Identify functional groupsStretching vibrations for C=O (~1700 cm1^{-1}) and C-Br (~550 cm1^{-1}) .
Mass Spectrometry Determine molecular weightMolecular ion peak matching C5_5H2_2Br2_2O2_2S (MW ≈ 297.95 g/mol) .

Advanced: How can computational methods predict the reactivity or bioactivity of this compound derivatives?

Answer:

  • Molecular Docking : Predict binding affinities with target proteins (e.g., tyrosinase) by analyzing steric and electronic compatibility. For example, bromine atoms may occupy hydrophobic pockets, while the carboxylic acid group forms hydrogen bonds .
  • DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity and nucleophilic attack sites .
  • MD Simulations : Study stability of ligand-protein complexes over time to prioritize derivatives for synthesis .

Advanced: How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or spectral results)?

Answer:

  • Replicate experiments : Confirm reproducibility under identical conditions.
  • Cross-validate techniques : Use complementary methods (e.g., HPLC purity analysis alongside 1^1H NMR) to verify compound identity .
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of variable impacts (e.g., solvent polarity on yield).
  • Peer review : Collaborate to identify overlooked variables (e.g., trace moisture in bromination reactions) .

Application: What role does this compound play in materials science?

Answer:
The compound serves as a monomer in synthesizing optoelectronic polymers. For example:

  • Polymer synthesis : Copolymerization with fluorene derivatives via Suzuki coupling, enhancing charge transport properties .
  • Solubility tuning : Esterification of the carboxylic acid group with ethylene glycol improves solubility in polar solvents, critical for thin-film processing .
  • Structure-property studies : Bromine atoms increase electron-withdrawing effects, modulating bandgap energies in conjugated polymers .

Mechanistic: How do substituents on the thiophene ring influence the compound’s reactivity?

Answer:

  • Bromine atoms : Act as electron-withdrawing groups, directing electrophilic substitutions to the 2-position (if unoccupied) and stabilizing intermediates via resonance.
  • Carboxylic acid group : Enables derivatization (e.g., esterification, amidation) for functional diversity. Comparative studies with non-brominated analogs show slower reaction kinetics in nucleophilic substitutions due to decreased electron density .

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